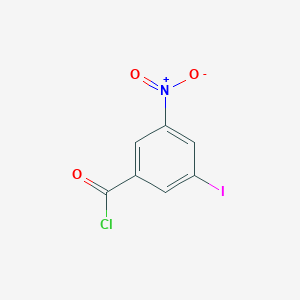

3-Iodo-5-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOANTCXNGTEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoyl Chloride for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of 3-Iodo-5-nitrobenzoyl chloride (CAS No. 1261640-59-8), a versatile halogenated aromatic compound with significant potential in organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity, and discusses its applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Introduction

3-Iodo-5-nitrobenzoyl chloride is a valuable bifunctional reagent characterized by a highly reactive acyl chloride group and an electron-deficient aromatic ring substituted with both an iodo and a nitro group. This unique combination of functional groups makes it an important intermediate for the synthesis of complex organic molecules. The presence of the iodo group allows for a variety of cross-coupling reactions, while the nitro group can be a precursor to an amino group or can influence the electronic properties of the molecule. The acyl chloride provides a ready handle for the formation of esters, amides, and other carbonyl derivatives. This guide aims to be an essential resource for scientists leveraging this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Iodo-5-nitrobenzoyl chloride is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Core Chemical Data

| Property | Value |

| IUPAC Name | 3-iodo-5-nitrobenzoyl chloride |

| CAS Number | 1261640-59-8[1] |

| Molecular Formula | C₇H₃ClINO₃ |

| Molecular Weight | 311.46 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1)I)N(=O)[O-])C(=O)Cl |

| InChI Key | YWBIKGFMPQVZGT-UHFFFAOYSA-N |

Physical and Chemical Characteristics

While experimentally determined data for 3-Iodo-5-nitrobenzoyl chloride is not widely published, the properties of its precursor, 3-iodo-5-nitrobenzoic acid, and related benzoyl chlorides provide valuable context.

| Property | Value | Notes |

| Appearance | Expected to be a light yellow to brown solid | Based on the appearance of its precursor and related compounds. |

| Melting Point | Not available | The precursor, 3-iodo-5-nitrobenzoic acid, has a melting point of 164-168 °C[2]. |

| Boiling Point | Not available | Expected to decompose at high temperatures. |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Typical for acyl chlorides. |

| Stability | Moisture-sensitive. Stable under inert, dry conditions. | Hydrolyzes in the presence of water to the corresponding carboxylic acid. |

Synthesis and Purification

The most direct and common method for the synthesis of 3-Iodo-5-nitrobenzoyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Synthetic Workflow

Caption: Synthesis of 3-Iodo-5-nitrobenzoyl chloride.

Detailed Experimental Protocol

This protocol is based on established methods for the conversion of benzoic acids to benzoyl chlorides.[3][4]

Materials:

-

3-Iodo-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and gas trap

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-iodo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reagent Addition: Slowly add an excess of thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used). The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. This typically takes 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude 3-Iodo-5-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a non-protic solvent like hexane.

Expertise & Experience Insight: The use of a catalytic amount of DMF can significantly accelerate the reaction rate. It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of both the thionyl chloride and the product. A gas trap containing a sodium hydroxide solution is necessary to neutralize the acidic gases produced.

Reactivity and Applications

3-Iodo-5-nitrobenzoyl chloride is a trifunctional molecule, and its reactivity is dictated by the interplay of its acyl chloride, iodo, and nitro groups.

Acyl Chloride Reactions

The acyl chloride is a highly electrophilic functional group and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form amides, esters, and other derivatives. This reactivity is central to its use as a building block in the synthesis of more complex molecules, including potential pharmaceuticals.

Caption: Reactivity of the acyl chloride group.

Aromatic Ring Transformations

The iodo and nitro groups on the aromatic ring provide opportunities for further functionalization:

-

Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3-position.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline can then undergo a plethora of further reactions, such as diazotization followed by Sandmeyer reactions or serve as a nucleophile.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the acyl chloride can activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the iodo group under specific conditions.

Trustworthiness Note: The choice of reaction conditions is critical to selectively target one functional group over the others. For instance, to perform a cross-coupling reaction on the C-I bond without affecting the acyl chloride, the reaction should be carried out under anhydrous conditions, and the nucleophile for the coupling should not be reactive towards the acyl chloride.

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage. It is a lachrymator (causes tearing). It will react with water, potentially violently, to release hydrogen chloride gas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. An inert atmosphere is recommended for long-term storage.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

3-Iodo-5-nitrobenzoyl chloride is a highly functionalized and versatile reagent with significant potential in synthetic chemistry. Its multiple reactive sites allow for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully exploit its synthetic utility in the development of novel compounds for a wide array of applications.

References

-

Chem-Impex. 3-Iodo-5-nitrobenzoic acid. [Link]

-

PubChem. 3,5-Dinitrobenzoyl chloride. [Link]

-

Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

-

PubChem. 3-Iodo-5-nitrobenzoic acid. [Link]

-

Organic Syntheses. p-Nitrobenzoyl chloride. [Link]

-

Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. Process for producing nitrobenzoyl chloride.

-

ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). [Link]

-

ResearchGate. Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). [Link]

-

PubChem. 3-Amino-5-nitrobenzoic acid. [Link]

Sources

- 1. 3-Iodo-5-nitrobenzoyl chloride, CasNo.1261640-59-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 5. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Iodo-5-nitrobenzoyl Chloride in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-5-nitrobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. In the absence of extensive empirical data for this specific compound, this guide presents a robust framework for predicting and experimentally verifying its solubility in a range of common organic solvents, with a strong emphasis on safety and scientific integrity.

Introduction to 3-Iodo-5-nitrobenzoyl Chloride: A Profile

3-Iodo-5-nitrobenzoyl chloride (CAS No. 1261640-59-8) is a substituted aromatic acyl chloride. Its chemical structure, featuring a bulky iodine atom and an electron-withdrawing nitro group on the benzene ring, alongside the highly reactive acyl chloride moiety, dictates its physicochemical properties and, consequently, its solubility. The interplay of these functional groups results in a molecule with significant polarity, yet also with lipophilic characteristics.

The acyl chloride group is the primary determinant of its reactivity. It is highly susceptible to nucleophilic attack, leading to vigorous reactions with protic solvents such as water, alcohols, and primary or secondary amines.[1] This reactivity necessitates careful solvent selection for any application, including solubility determination, to prevent solvolysis and ensure the integrity of the compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 3-Iodo-5-nitrobenzoyl chloride will be governed by the balance of intermolecular forces between it and the solvent molecules.

-

Polarity: The presence of the nitro group and the acyl chloride group imparts a strong dipole moment to the molecule. Therefore, it is anticipated to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride.

-

Hydrogen Bonding: 3-Iodo-5-nitrobenzoyl chloride itself cannot act as a hydrogen bond donor. It can act as a hydrogen bond acceptor at the oxygen atoms of the nitro and carbonyl groups. However, solvents capable of hydrogen bonding, particularly protic solvents, are generally unsuitable due to the high reactivity of the acyl chloride group.

-

Van der Waals Forces: The benzene ring and the large iodine atom contribute to London dispersion forces, which will influence its solubility in less polar and nonpolar solvents.

Based on the analysis of structurally similar compounds such as 3-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride, a qualitative solubility profile can be predicted.

Predicted Solubility of 3-Iodo-5-nitrobenzoyl Chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar nitro and acyl chloride groups of the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Solute can engage in π-stacking interactions with the aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Limited intermolecular forces between the polar solute and nonpolar solvent. |

| Ethers | Diethyl ether, Dioxane | Moderate | The ether oxygen can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | The acyl chloride group will react with the hydroxyl group of the solvent, leading to decomposition rather than dissolution.[1] |

Experimental Protocol for Solubility Determination

The high reactivity of 3-Iodo-5-nitrobenzoyl chloride necessitates a carefully designed experimental protocol to obtain accurate solubility data. The following method is a self-validating system designed to minimize solute degradation and ensure reproducible results.

Materials and Equipment

-

3-Iodo-5-nitrobenzoyl chloride (purity ≥ 98%)

-

Anhydrous organic solvents (various classes as per the table above)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Safety Precautions

-

3-Iodo-5-nitrobenzoyl chloride is a corrosive and moisture-sensitive solid. Handle in a well-ventilated fume hood at all times.[2]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]

-

Reacts with water and moisture to produce corrosive hydrogen chloride gas.[4] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Accurately weigh an excess amount of 3-Iodo-5-nitrobenzoyl chloride into a series of dry, pre-weighed glass vials. b. Add a precise volume of the selected anhydrous organic solvent to each vial. c. Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Sample Processing: a. After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid. b. Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette. c. Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of 3-Iodo-5-nitrobenzoyl chloride in the same diluent used for the samples. b. Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. c. Construct a calibration curve and determine the concentration of 3-Iodo-5-nitrobenzoyl chloride in the diluted samples.

-

Calculation of Solubility: a. Back-calculate the concentration of the original supernatant, taking into account the dilution factor. b. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for the experimental determination of the solubility of 3-Iodo-5-nitrobenzoyl chloride.

Conclusion

Understanding the solubility of 3-Iodo-5-nitrobenzoyl chloride is critical for its effective use in organic synthesis and drug development. While empirical data is sparse, a combination of theoretical prediction based on its molecular structure and analogous compounds, along with a rigorous and carefully designed experimental protocol, can provide reliable solubility information. The high reactivity of the acyl chloride moiety is the most critical factor to consider, necessitating the use of anhydrous aprotic solvents and stringent handling procedures. The methodologies outlined in this guide provide a comprehensive framework for researchers to confidently and safely determine the solubility of this and other reactive compounds.

References

-

PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

- Anastasio, C., & Matthew, B. M. (2006). A chemical probe technique for the determination of reactive halogen species in aqueous solution: Part 1. Atmospheric Chemistry and Physics, 6(11), 4123-4133.

- Bravo-Díaz, C., et al. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Colloid and Interface Science, 351(1), 154-161.

- Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675-6697.

-

Al-Zuhairi, A. J. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

- Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675-6697.

- Wang, Y., et al. (2021). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Molecules, 26(16), 4963.

- Google Patents. (n.d.). EP1321493A1 - Method for enhancing the solubility of a colorant.

- Ream, M., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.

Sources

- 1. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzoyl chloride | CAS#:121-90-4 | Chemsrc [chemsrc.com]

Technical Guide: Melting Point Characterization of 3-Iodo-5-nitrobenzoyl Chloride

This guide details the physicochemical characterization, specifically the melting point determination, of 3-Iodo-5-nitrobenzoyl chloride (CAS: 1261640-59-8).[1]

As a specialized acyl chloride intermediate, this compound is frequently synthesized in situ or used immediately due to its moisture sensitivity. Consequently, literature values for the isolated chloride are scarce compared to its stable parent acid. This guide provides the reference baseline based on the parent acid , the predicted range , and the validated protocol for experimental determination.

Executive Summary & Physicochemical Profile

3-Iodo-5-nitrobenzoyl chloride is a dual-functionalized building block used in pharmaceutical development.[1][2][3] It enables orthogonal reactivity: the acyl chloride facilitates amide/ester formation, while the aryl iodide and nitro groups allow for subsequent cross-coupling (Suzuki, Sonogashira) and reduction chemistries.

Accurate melting point (MP) determination is the primary method for assessing the conversion efficiency from the parent acid and the purity of the isolated solid.[1]

Core Data Table

| Property | Specification | Notes |

| Compound Name | 3-Iodo-5-nitrobenzoyl chloride | |

| CAS Number | 1261640-59-8 | |

| Molecular Formula | C₇H₃ClINO₃ | |

| Molecular Weight | 311.46 g/mol | |

| Parent Acid MP | 166–170 °C | Critical Reference Benchmark [1][2] |

| Target Chloride MP | Est. 60–85 °C | Predicted.[1][4][5] Significantly lower than acid due to loss of H-bonding.[1] |

| Physical State | Yellow Crystalline Solid | Hygroscopic; hydrolyzes to acid on air exposure. |

The Melting Point Depression Logic (Scientific Basis)

To validate the identity of 3-Iodo-5-nitrobenzoyl chloride, researchers must understand the structure-property relationship between the acid and the chloride.[1]

-

Parent Acid (3-Iodo-5-nitrobenzoic acid): Possesses strong intermolecular hydrogen bonding (dimerization), leading to a high melting point (166–170 °C ).[1]

-

Acyl Chloride: The conversion of -COOH to -COCl removes the hydrogen bond donor capability.[1] This typically results in a drastic reduction in lattice energy and melting point.

-

Diagnostic Rule: If your isolated sample melts >160 °C, it has hydrolyzed back to the parent acid . A successful synthesis must yield a solid melting significantly lower (typically in the 60–85 °C range for similar nitro-benzoyl chlorides).[1]

Comparative Benchmarks (Structure-Property Analogies)

| Compound | Acid MP (°C) | Chloride MP (°C) | Δ (Depression) |

| 3-Nitrobenzoic acid | 140–142 | 31–34 | ~108 °C |

| 3,5-Dinitrobenzoic acid | 205–207 | 68–69 | ~137 °C |

| 3-Iodo-5-nitrobenzoic acid | 166–170 | < 90 (Predicted) | Target Range |

Experimental Protocol: Synthesis & MP Determination

Caution: This compound is corrosive and a lachrymator. Perform all operations in a fume hood.

A. Synthesis (Acid to Chloride Conversion)

To obtain an accurate melting point, the compound must be synthesized in high purity without hydrolysis.

-

Reagents: Suspend 3-Iodo-5-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.

-

Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 equiv) and a catalytic amount of DMF (5 mol%).

-

Reflux: Heat to reflux (approx. 80 °C for Toluene) for 2–4 hours until gas evolution (HCl/SO₂) ceases.

-

Isolation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with anhydrous toluene twice to remove trace thionyl chloride.

-

Result: The residue is the crude 3-Iodo-5-nitrobenzoyl chloride.[1]

B. Validated Melting Point Protocol (Sealed Capillary Method)

Standard open-capillary methods will fail because atmospheric moisture hydrolyzes the surface of the chloride to the acid during heating, artificially raising the observed melting point.[1]

Step-by-Step Procedure:

-

Preparation: Dry a glass capillary tube in an oven at 110 °C for 1 hour.

-

Loading: In a glovebox or under a blanket of dry nitrogen, load the sample into the capillary.

-

Sealing: Flame-seal the open end of the capillary immediately.

-

Measurement: Place in a melting point apparatus (e.g., Buchi or Stuart). Ramp temperature at 5 °C/min until 40 °C, then slow to 1 °C/min.

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for validating the compound based on melting point data.

Caption: Logic flow for distinguishing pure 3-Iodo-5-nitrobenzoyl chloride from its hydrolyzed parent acid.

References

-

Arkivoc. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes. (Reports MP of 3-iodo-5-nitrobenzoic acid as 166–170 °C).[1][6][7] Link

-

MySkinRecipes. (n.d.). 3-iodo-5-nitrobenzoic acid Specifications. (Confirms MP 166–170 °C).[6][7] Link

-

Sigma-Aldrich. (2025).[1] 3-Nitrobenzoyl chloride Product Page. (Provides comparative data for the non-iodinated analog). Link

Sources

- 1. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 2. 3-Iodo-5-nitrobenzoyl chloride, CasNo.1261640-59-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. 3-Iodo-5-nitrobenzoyl chloride, CasNo.1261640-59-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 4. Benzoic acid, 3-nitro- (CAS 121-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-iodo-5-nitrobenzoic acid [myskinrecipes.com]

- 7. 3-iodo-5-nitrobenzoic acid [myskinrecipes.com]

3-Iodo-5-nitrobenzoyl chloride as a pharmaceutical intermediate

3-Iodo-5-nitrobenzoyl chloride is a high-value pharmacophore scaffold, distinguished by its orthogonal reactivity . Unlike standard bifunctional intermediates, this compound offers three distinct chemical handles—an acid chloride, a nitro group, and an aryl iodide—allowing for sequential, chemoselective derivatization. This guide details its synthesis, reactivity profile, and strategic application in medicinal chemistry.

Part 1: The Trifunctional Advantage

In drug discovery, "molecular real estate" is precious. 3-Iodo-5-nitrobenzoyl chloride (CAS 1261640-59-8) serves as a "hub" molecule. Its value lies in the ability to construct complex heterocyclic libraries or targeted radioligands without protecting group manipulations.

-

Handle A (Acid Chloride): The most reactive site. Reacts immediately with nucleophiles (amines, alcohols) to form the core scaffold.

-

Handle B (Nitro Group): A "masked" aniline. Stable during Handle A and C functionalization, then reducible to an amine for late-stage modification.

-

Handle C (Iodine): A premium handle for transition-metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig). The iodine atom is significantly more reactive than bromine or chlorine in oxidative addition, enabling coupling under milder conditions.

Part 2: Synthesis Protocol

The synthesis is a two-stage process.[1][2] Commercial availability of the acid chloride is often limited or suffers from hydrolysis during storage; therefore, in situ preparation from the carboxylic acid precursor is the industry standard for high-purity applications.

Stage 1: Synthesis of 3-Iodo-5-nitrobenzoic Acid (Precursor)

Note: This step utilizes the Sandmeyer reaction to install the iodine atom.[3]

-

Diazotization: Dissolve 3-amino-5-nitrobenzoic acid (1.0 eq) in aqueous H₂SO₄. Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise. Critical: Maintain temperature <5°C to prevent diazonium decomposition to the phenol.

-

Iodination: Add a solution of KI (1.5 eq) slowly. The reaction will froth (N₂ evolution). Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Filter the precipitate. Wash with 10% Na₂S₂O₃ (to remove free iodine) and water. Recrystallize from ethanol/water.

Stage 2: Conversion to Acid Chloride

Note: Thionyl chloride is preferred over oxalyl chloride for scale-up due to easier byproduct removal.

-

Setup: Place dried 3-iodo-5-nitrobenzoic acid (10 mmol) in a round-bottom flask under N₂ atmosphere.

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (5.0 eq) neat. Add 2 drops of dry DMF (catalyst).

-

Reaction: Reflux at 75–80°C for 3 hours. Gas evolution (SO₂, HCl) must cease.

-

Isolation: Distill off excess SOCl₂ under reduced pressure.

-

Purification: The residue is typically used directly. For storage, it can be recrystallized from dry hexane/toluene, but this is rarely necessary if used immediately.

-

Part 3: Chemoselectivity & Reactivity Map

The following diagram illustrates the logical flow of operations. The key is to utilize the Acid Chloride first, as it is moisture-sensitive, while preserving the Iodine for the final step to avoid catalyst poisoning or side reactions during reduction.

Figure 1: Strategic order of operations for maximizing yield and selectivity.

Critical Control Points (Expert Insights)

-

Avoiding Dehalogenation: When reducing the nitro group (Step 2), avoid standard catalytic hydrogenation (H₂/Pd-C) if possible, as this often cleaves the C-I bond (hydrodehalogenation).

-

Recommended Protocol: Use Iron powder/NH₄Cl or SnCl₂ in ethanol. These conditions reduce the nitro group while leaving the aryl iodide intact.

-

-

Coupling Sensitivity: The acid chloride is highly electrophilic. If your amine nucleophile has other "soft" nucleophiles (e.g., thiols), they must be protected.

Part 4: Data & Specifications

Table 1: Physical & Chemical Properties

| Property | Value / Description | Note |

| CAS Number | 1261640-59-8 | Specific to the acid chloride form. |

| Molecular Formula | C₇H₃ClINO₃ | |

| Molecular Weight | 311.46 g/mol | Heavy atom count aids in X-ray crystallography. |

| Appearance | Yellow crystalline solid | Darkens upon moisture absorption (hydrolysis). |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Storage | 2–8°C, under Argon/Nitrogen | Hydrolysis releases HCl; store in corrosion-resistant area. |

Table 2: Reaction Compatibility Matrix

| Reaction Type | Compatibility | Condition Requirement |

| Amide Coupling | Excellent | Requires base scavenger (Et₃N or Pyridine). |

| Esterification | Good | Requires dry alcohol and DMAP catalyst. |

| Suzuki Coupling | Poor (Direct) | Convert Acid Chloride to Amide/Ester before Pd catalysis. |

| Nitro Reduction | Selective | Use Fe/AcOH or SnCl₂ to preserve Iodine. |

Part 5: Applications in Drug Discovery

X-Ray Contrast Agents & Radioligands

The iodine atom is not merely a leaving group; it provides high electron density. Derivatives of iodobenzoic acids are frequently screened as X-ray contrast agents .[10] Furthermore, the iodine can be exchanged for Iodine-123 or Iodine-131 via radio-halogen exchange, converting the scaffold into a SPECT imaging agent or radiotherapeutic.

PROTAC Linker Synthesis

This intermediate is ideal for constructing PROTACs (Proteolysis Targeting Chimeras).

-

The Logic: The acid chloride attaches to the E3 ligase ligand. The nitro group is reduced to an amine, which then serves as the attachment point for the "linker" chain connecting to the target protein ligand. The iodine remains available for late-stage diversification to optimize solubility or binding affinity.

References

-

Synthesis of 3-Iodo-5-nitrobenzoic acid (Sandmeyer Route)

- Source: Organic Syntheses, Coll. Vol. 2, p. 130 (General procedure for diazonium replacement).

-

Verification:

-

Acid Chloride Preparation (Thionyl Chloride Method)

- Source: BenchChem Protocols, "Conversion of Nitrobenzoic Acids to Acid Chlorides."

-

Verification:

-

Selective Nitro Reduction (Preserving Aryl Halides)

- Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters.

-

Verification:

-

Applications in Radiopharmaceuticals

- Source: ChemImpex & PubChem Data on Iodinated Benzoic Deriv

-

Verification:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 10. 3-iodo-5-nitrobenzoic acid [myskinrecipes.com]

Technical Whitepaper: Advanced Synthesis & Process Optimization of 3-Iodo-5-nitrobenzoyl Chloride

[1]

Executive Summary

3-Iodo-5-nitrobenzoyl chloride (CAS: 1261640-59-8) is a high-value electrophilic building block, critical in the synthesis of advanced imaging agents, radiopharmaceuticals, and targeted kinase inhibitors.[1][2] Its unique substitution pattern—combining a deactivated aromatic core with a versatile handle for cross-coupling (iodide) and a latent amine precursor (nitro)—makes it indispensable for diversifying scaffold libraries.[1][2]

This technical guide provides a rigorous, scalable synthetic route for 3-Iodo-5-nitrobenzoyl chloride starting from commercially available 3,5-dinitrobenzoic acid.[1][2] Unlike generic preparations, this protocol emphasizes regiochemical fidelity, process safety regarding energetic intermediates, and yield optimization through catalytic acceleration.[2]

Strategic Retrosynthesis

The synthesis is designed to navigate the directing effects of the aromatic ring while avoiding the formation of unstable isomers.

Retrosynthetic Logic

-

Target Disconnection: The acyl chloride is derived from the corresponding carboxylic acid via nucleophilic acyl substitution.[2]

-

Halogen Installation: Direct iodination of nitrobenzoic acid is poor due to the highly deactivated ring.[2] The Sandmeyer reaction (via the amine) is the only reliable method to install the iodine at the specific meta position relative to the nitro group.

-

Amine Generation: The amine is accessed via the regioselective partial reduction of 3,5-dinitrobenzoic acid.

Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target back to commodity starting materials.[1][2][3][4]

Detailed Synthetic Protocols

Stage 1: Partial Reduction to 3-Amino-5-nitrobenzoic Acid

Objective: Selectively reduce one nitro group while leaving the second intact.[1] Mechanism: Zinin Reduction using sodium sulfide/polysulfide.[1][2]

-

Reagents: 3,5-Dinitrobenzoic acid (1.0 equiv), Sodium Sulfide nonahydrate (

, 1.5 equiv), Water/Methanol solvent system.[1][2] -

Protocol:

-

Dissolve 3,5-dinitrobenzoic acid in methanol (10 vol) and water (2 vol).

-

Heat the solution to 60°C.

-

Add a solution of sodium sulfide in water dropwise over 60 minutes. Critical: Slow addition prevents over-reduction to the diamine.[1]

-

Reflux for 3 hours. Monitor by TLC (the amine is more polar than the dinitro starting material).[2]

-

Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 4-5. The product, 3-amino-5-nitrobenzoic acid, precipitates as a yellow/orange solid.[1][2]

-

Filter, wash with cold water, and dry.[2]

-

Yield Expectation: 60-75%.

-

Stage 2: Sandmeyer Iodination (The Critical Step)

Objective: Convert the amino group to an iodine atom.[2] Mechanism: Diazotization followed by nucleophilic displacement by iodide.[2]

-

Reagents: 3-Amino-5-nitrobenzoic acid (1.0 equiv), Sodium Nitrite (

, 1.1 equiv), Potassium Iodide (KI, 2.5 equiv), Sulfuric Acid ( -

Protocol:

-

Diazotization: Suspend the amine in 2.5 M

(10 vol) and cool to 0-5°C in an ice/salt bath. -

Add a solution of

in water dropwise, maintaining internal temperature < 5°C. Stir for 30 mins. The solution should become clear/pale yellow.[2] -

Iodination: Prepare a solution of KI in water (2 vol). Add the cold diazonium salt solution slowly into the KI solution (which can be at room temperature). Note: Vigorous evolution of nitrogen gas will occur.[1]

-

Heat the mixture to 80°C for 1 hour to ensure complete displacement.

-

Workup: Cool to room temperature. Treat with saturated sodium bisulfite (

) solution to quench excess iodine (color changes from dark purple to yellow).[2] -

Filter the precipitate.[2][5][6] Recrystallize from Ethanol/Water to obtain 3-iodo-5-nitrobenzoic acid.[1][2]

-

Yield Expectation: 70-85%.

-

Stage 3: Acid Chloride Formation

Objective: Activation of the carboxyl group.[2] Mechanism: Nucleophilic acyl substitution via a chloro-sulfite intermediate, catalyzed by DMF (Vilsmeier-Haack type activation).[1][2]

-

Reagents: 3-Iodo-5-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (

, 5.0 equiv), DMF (Catalytic, 0.05 equiv).[1][2] -

Protocol:

-

Place 3-iodo-5-nitrobenzoic acid in a dry round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Add Thionyl Chloride.[2][7][8][9] The solid may not dissolve immediately.[2]

-

Add catalytic DMF (2-3 drops per gram of substrate).[1][2] Observation: Gas evolution (HCl, SO2) will begin immediately.[1][2]

-

Heat to reflux (75-80°C) for 3-4 hours. The solution should become homogeneous.

-

Isolation: Distill off excess thionyl chloride under reduced pressure (rotary evaporator with a caustic trap).

-

Add dry toluene (5 vol) and evaporate again to azeotropically remove trace

. -

Product: The residue is 3-Iodo-5-nitrobenzoyl chloride, a yellow, low-melting solid/oil.[1][2] It is hydrolytically unstable and should be stored under inert gas (Ar/N2) or used immediately.[2]

-

Process Workflow & Logic

Figure 2: Step-by-step reaction workflow including reagent inputs.

Key Technical Parameters & Troubleshooting

| Parameter | Specification | Rationale |

| Diazotization Temp | < 5°C | Diazonium salts of nitro-anilines are unstable; higher temps lead to phenol byproducts (via hydrolysis).[1][2] |

| Iodide Excess | 2.5 equivalents | Drives the reaction to completion and solubilizes the iodine formed as |

| Bisulfite Quench | Until colorless | Removes free iodine which can contaminate the product and complicate recrystallization.[2] |

| DMF Catalyst | 1-2 mol% | Forms the Vilsmeier chloro-iminium species, drastically increasing the rate of reaction with |

| Moisture Control | Strict Anhydrous | The final acid chloride hydrolyzes rapidly back to the acid if exposed to humid air. |

Safety & Handling (E-E-A-T)

-

Energetic Materials: Although 3,5-dinitrobenzoic acid is stable, the intermediate diazonium salt in Stage 2 is potentially explosive if allowed to dry.[1][2] Always keep the diazonium salt in solution and react immediately.[2]

-

Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas.[2] All reactions must be performed in a well-ventilated fume hood with a caustic scrubber (NaOH trap) attached to the exhaust.[1]

-

Nitro Compounds: Organic nitro compounds can be shock-sensitive.[1][2] Avoid grinding dry solids vigorously.[2]

References

-

Preparation of 3,5-Dinitrobenzoic Acid

-

Partial Reduction of Dinitro Compounds (Zinin Reduction)

-

Sandmeyer Reaction (General Iodination Protocol)

-

Synthesis of Nitrobenzoyl Chlorides using Thionyl Chloride

-

Target Molecule Data (3-Iodo-5-nitrobenzoyl chloride)

Sources

- 1. US9233980B2 - Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst - Google Patents [patents.google.com]

- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 5. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - The seemingly anomalous reduction of 3,5-dinitrosalicylamide to 3-amino 5-nitrosalicylamide by iron/HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Functional Group Analysis of 3-Iodo-5-nitrobenzoyl Chloride: A Technical Guide

Executive Summary & Molecule Profile[1]

3-Iodo-5-nitrobenzoyl chloride is a high-value trifunctional scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its utility stems from its three orthogonal reactive handles: an acyl chloride (electrophilic substitution), an aryl iodide (transition metal cross-coupling), and a nitro group (redox manipulation).

However, this structural complexity presents significant analytical challenges. The electron-withdrawing nature of the nitro group and iodine atom significantly destabilizes the acyl chloride, making it hyper-reactive toward moisture. This guide provides a validated, self-consistent framework for the characterization and handling of this compound, moving beyond basic identification to rigorous quantitative assessment.

Structural Reactivity Matrix

| Functional Group | Position | Reactivity Mode | Analytical Challenge |

| Acyl Chloride (-COCl) | C-1 | Nucleophilic Acyl Substitution | Rapid hydrolysis; requires anhydrous handling. |

| Iodine (-I) | C-3 | Pd-Catalyzed Cross-Coupling | Heavy atom effect; distinct mass defect in MS. |

| Nitro (-NO₂) | C-5 | Reduction / EAS Deactivation | Strong IR absorbance; potential energetic instability. |

Quantitative Purity Analysis: The Morpholine Titration Protocol

Core Directive: Do not rely on direct hydrolysis and acid-base titration for purity assessment. This method fails to distinguish between the active acid chloride and the hydrolyzed free acid impurity.

Recommended Method: Morpholine Derivatization with Non-Aqueous Titration . This protocol selectively converts the acid chloride to a chemically inert amide, leaving the free acid unreacted (or forming a salt), allowing for differential titration.

Reagents

-

Morpholine Solution: 0.5 N in dry methanol.

-

Methanolic HCl: 0.5 N standardized solution.

-

Indicator: Methyl Yellow / Methylene Blue mixed indicator.

-

Solvent: Anhydrous Chlorobenzene or Toluene.

Step-by-Step Protocol

-

Blank Preparation: Pipette 20.0 mL of the Morpholine Solution into a clean Erlenmeyer flask. Add 20 mL of anhydrous methanol.

-

Sample Preparation: Accurately weigh ~1.0 g of 3-Iodo-5-nitrobenzoyl chloride into a separate flask. Dissolve immediately in 20 mL of anhydrous chlorobenzene.

-

Derivatization: Pipette 20.0 mL of the Morpholine Solution into the sample flask. Swirl and let stand for 10 minutes.

-

Titration: Titrate the excess morpholine in both the Blank and the Sample flasks with 0.5 N Methanolic HCl.

-

Calculation:

- : Volume of titrant (mL)

- : Normality of HCl

- : Molecular Weight of 3-Iodo-5-nitrobenzoyl chloride (311.46 g/mol )

- : Weight of sample (g)

Structural Characterization (Spectroscopy)[4][5]

Infrared Spectroscopy (FT-IR)

The electron-withdrawing effect of the nitro group shifts the carbonyl stretch to a higher frequency compared to standard benzoyl chloride.

-

Acyl Chloride (C=O): 1770–1785 cm⁻¹ (Strong, Sharp). Note: A broad peak appearing at 1700–1720 cm⁻¹ indicates hydrolysis to the carboxylic acid.

-

Nitro Group (-NO₂):

-

Asymmetric Stretch: 1535–1545 cm⁻¹

-

Symmetric Stretch: 1345–1355 cm⁻¹

-

-

C-Cl Stretch: ~800–600 cm⁻¹ (often obscured by fingerprint region).

Nuclear Magnetic Resonance (¹H NMR)

The molecule possesses a 1,3,5-trisubstituted benzene ring pattern. Due to the asymmetry introduced by the Iodine and Nitro groups, the three aromatic protons are chemically non-equivalent but will appear as three distinct doublets of doublets (dd) or pseudo-triplets with small coupling constants (

-

Solvent: CDCl₃ (Must be strictly anhydrous to prevent in-tube hydrolysis).

-

H2 (between COCl and I): Most deshielded due to proximity to two withdrawing groups.

-

H4 (between I and NO₂): Distinct chemical shift due to Iodine's heavy atom effect.

-

H6 (between NO₂ and COCl): Deshielded by nitro and carbonyl anisotropy.

Mass Spectrometry (GC-MS / LC-MS)

-

Sample Prep: Must be derivatized to the Methyl Ester (using MeOH) before injection to prevent column degradation.

-

Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

) and the large mass defect of Iodine (

Visualization: Analytical Workflow & Reactivity

Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision logic for characterizing incoming batches of the material.

Figure 1: Decision-tree workflow for the quality control of moisture-sensitive acid chlorides.

Diagram 2: Orthogonal Reactivity Pathways

This diagram details the specific chemical pathways available for drug discovery applications.

Figure 2: Sequential functionalization strategy. Pathway A is prioritized to stabilize the labile acid chloride before metal catalysis.

Handling & Safety Protocols

Stability Profile

-

Moisture Sensitivity: Extreme. The electron-deficient ring accelerates hydrolysis. Exposure to humid air for <5 minutes can degrade surface purity.

-

Thermal Stability: The nitro group introduces a risk of thermal decomposition. Do not distill at atmospheric pressure. Vacuum distillation is required if purification is necessary.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

Synthesis & Workup Tips

-

Quenching: Never quench reactions containing this reagent directly with water. The exotherm can be violent. Use a dilute alkaline solution or methanol/ice mixture.

-

Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH) during the primary reaction unless ester formation is the goal. Use DCM, THF (anhydrous), or Toluene.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. Wiley.[3] (Source for Morpholine Titration methodology).

-

National Institute of Standards and Technology (NIST). Benzoyl chloride, 3-nitro- Mass Spectrum. (Analogous spectral data for 3-nitrobenzoyl chloride).

-

Sigma-Aldrich. Product Specification: 3-Nitrobenzoyl chloride. (Baseline physical properties for the non-iodinated analog).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

- 2. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

standard protocol for acylation using 3-Iodo-5-nitrobenzoyl chloride

Application Note: Precision Acylation Strategies using 3-Iodo-5-nitrobenzoyl Chloride

Introduction: The Tri-Functional Scaffold

3-Iodo-5-nitrobenzoyl chloride is a high-value building block in medicinal chemistry and materials science. Unlike simple benzoyl chlorides, this molecule presents a "Tri-Functional Scaffold" that serves as a divergent node in synthesis:

-

Acyl Chloride (C-1): The primary attachment point for nucleophiles (amines, alcohols).

-

Nitro Group (C-5): A masked amine (via reduction) or a strong electron-withdrawing group (EWG) that modulates electronic properties.

-

Iodide (C-3): A "heavy" handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or halogen-lithium exchange.

Scope of this Note: This guide details the standard protocol for N-acylation (amide bond formation). It addresses the specific challenges posed by the electron-deficient nature of the ring, ensuring high yields and preventing common pitfalls like hydrolysis or degradation.

Chemical Profile & Reactivity

| Property | Data |

| Systematic Name | 3-Iodo-5-nitrobenzoyl chloride |

| Molecular Formula | C₇H₃ClINO₃ |

| Molecular Weight | 311.46 g/mol |

| Physical State | Yellow to brownish crystalline solid |

| Melting Point | ~60–65 °C (Derivative dependent; often prepared in situ) |

| Storage | < -20°C, under Argon/Nitrogen. Moisture Sensitive. |

Mechanistic Insight: The "Hot" Electrophile

The presence of the nitro group (

-

Consequence: The reaction with amines is rapid and exothermic.

-

Risk: The reagent is hypersensitive to moisture.[1] Competitive hydrolysis to 3-iodo-5-nitrobenzoic acid is the primary failure mode.

Expert Note on Stability: unlike ortho- or para-substituted nitro-aryl halides, the meta-substitution pattern of this reagent protects the Carbon-Iodine bond from Nucleophilic Aromatic Substitution (SNAr). You can confidently use primary amines without displacing the iodine, provided the temperature is controlled.

Experimental Protocol: N-Acylation

This protocol describes the coupling of 3-iodo-5-nitrobenzoyl chloride with a generic primary amine (

Reagents & Materials

-

Electrophile: 3-Iodo-5-nitrobenzoyl chloride (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.0 – 1.1 equiv)

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for ease of workup.

-

Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

1. Preparation of the Amine Solution

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a flow of nitrogen.

-

Add the Amine (1.0 equiv) and Base (1.2 equiv).

-

Dissolve in anhydrous DCM (concentration ~0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

2. Addition of the Acyl Chloride [2][3]

-

Option A (Solid Addition): If the acid chloride is a free-flowing solid, add it portion-wise over 10 minutes.

-

Option B (Solution Addition - Preferred): Dissolve 3-iodo-5-nitrobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise via syringe/dropping funnel to the cold amine mixture.

-

Why? Dropwise addition prevents localized "hot spots" (exotherms) that lead to impurities.

-

3. Reaction Phase

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Stir at RT for 2–4 hours.

-

Monitoring: Check via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride spot (high Rf) should disappear; the amide product will appear at a lower Rf.

4. Quench & Workup

-

Quench: Add saturated aqueous Sodium Bicarbonate (

) solution. Stir vigorously for 15 minutes.-

Function: This hydrolyzes any unreacted acid chloride to the water-soluble benzoate salt and neutralizes the HCl-amine salts.

-

-

Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Wash:

- 1M HCl (or Citric Acid for acid-sensitive substrates) – removes unreacted amine/base.

- Brine (saturated NaCl).

-

Dry: Dry over anhydrous

or

5. Purification

-

Crude Assessment: The crude product is often a yellow solid.

-

Recrystallization (Recommended): Due to the heavy iodine and nitro group, these amides crystallize well.

-

Solvent System: Ethanol/Water or Toluene/Hexanes.

-

-

Flash Chromatography: If necessary, elute with Hexanes:Ethyl Acetate (gradient 10%

40%).

Visualization of Workflows

Figure 1: Reaction Logic Flow

This diagram illustrates the decision-making process during the synthesis.[2]

Caption: Decision logic for the acylation workflow, emphasizing quality control of the starting material.

Figure 2: Reaction Mechanism

The mechanism follows a standard Nucleophilic Acyl Substitution.

Caption: Simplified addition-elimination mechanism. The base neutralizes the HCl byproduct to drive equilibrium.[2]

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure glassware is flame-dried. Use fresh anhydrous solvent. Check reagent quality (should not smell of carboxylic acid). |

| Brown/Black Crude | Degradation/Oxidation | Reaction temperature too high. Maintain 0°C during addition. Protect from light (Iodides can be light-sensitive). |

| Starting Material Remains | Amine is non-nucleophilic | If amine is electron-poor (e.g., aniline), add a catalyst like DMAP (10 mol%) or heat to reflux after initial addition. |

| Extra Spots on TLC | Bis-acylation | Rare, but possible with primary amines. Ensure strict 1:1 stoichiometry and slow addition of the acid chloride. |

Safety & Handling (SDS Summary)

-

Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, goggles, and a lab coat.

-

Lachrymator: Vapors may irritate eyes and respiratory tract. Always handle in a fume hood.

-

Moisture Sensitive: Reacts with water to release HCl gas.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).

-

Sigma-Aldrich (Merck). 3-Nitrobenzoyl chloride Product Specification. (Analogous reactivity data).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride. [Link] (Safety and Handling of nitro-benzoyl chlorides).

-

BenchChem. Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Methodology adaptation for halogenated benzoyl chlorides).

Sources

Application Note: Sequential Functionalization of 3-Iodo-5-nitrobenzoyl Chloride Scaffolds

Executive Summary

This guide details the strategic handling and functionalization of 3-iodo-5-nitrobenzoyl chloride , a high-value "linchpin" scaffold in medicinal chemistry. Due to the orthogonal reactivity of its three functional groups—an electrophilic acid chloride (-COCl), a cross-coupling-ready iodide (-I), and a reducible nitro group (-NO2)—this molecule allows for the rapid generation of diverse biaryl libraries.

Critical Scientific Directive: Direct palladium-catalyzed coupling on the acid chloride itself is not recommended for routine library synthesis due to high rates of hydrolysis and potential decarbonylation. The scientifically robust workflow described here prioritizes chemoselective stabilization (amide/ester formation) followed by regioselective cross-coupling .

Strategic Analysis of the Scaffold

Chemoselectivity & Reactivity Profile

The 3-iodo-5-nitrobenzoyl chloride molecule presents a hierarchy of reactivity that must be exploited in a specific order to maximize yield and purity.

| Functional Group | Reactivity Type | Relative Reactivity | Strategic Order |

| Acid Chloride (-COCl) | Nucleophilic Acyl Substitution | Highest (Kinetic Control) | Step 1: Must be capped immediately with an amine or alcohol to prevent hydrolysis. |

| Aryl Iodide (-I) | Oxidative Addition (Pd) | High (Activated by -NO2) | Step 2: Excellent partner for Suzuki, Sonogashira, or Heck coupling. |

| Nitro Group (-NO2) | Reduction / S_NAr | Latent | Step 3: Serves as an activating group during coupling; can be reduced to aniline later. |

The "Nitro Effect" on Catalysis

The presence of the nitro group at the meta position (relative to the iodide) significantly enhances the rate of oxidative addition of Palladium(0) into the C-I bond. This electron-withdrawing effect lowers the energy barrier for the catalytic cycle, often allowing couplings to proceed under milder conditions than typical aryl iodides. However, it also makes the ring electron-deficient, increasing susceptibility to side reactions if strong nucleophiles are present.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway. We first stabilize the core via acylation, then diversify via cross-coupling.

Figure 1: Divergent synthesis workflow. The acid chloride is first converted to a stable amide or ester intermediate before subjecting the C-I bond to Palladium catalysis.

Detailed Experimental Protocols

Phase 1: Scaffold Stabilization (Amide Formation)

Objective: Convert the labile acid chloride into a stable benzamide derivative suitable for cross-coupling.

Reagents:

-

3-Iodo-5-nitrobenzoyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to substrate). -

Addition: Cool the solution to 0°C using an ice bath. Dissolve 3-iodo-5-nitrobenzoyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

-

Why? The reaction is highly exothermic. Rapid addition can lead to bis-acylation or decomposition.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The acid chloride spot should disappear, replaced by a more polar amide spot.

-

Workup: Quench with saturated

. Extract with DCM (x3). Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over -

Purification: Most amides precipitate upon trituration with Hexanes/Ether. If not, perform flash column chromatography.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the biaryl linkage at the 3-position.

Reagents:

-

3-Iodo-5-nitrobenzamide derivative (from Phase 1) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%)-

Expert Note: This catalyst is preferred over

for electron-deficient iodides as it is more robust against oxidation and typically provides higher turnover numbers (TON).

-

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Degassing (Critical): In a reaction vial, combine the amide substrate, aryl boronic acid, and

. Seal the vial. Evacuate and backfill with Argon three times. -

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution via syringe.-

Ratio: Typical solvent ratio is Dioxane:Water (4:1).

-

-

Thermal Activation: Heat the reaction block to 80°C for 4–12 hours.

-

Observation: The mixture will turn black (active Pd species). If it turns metallic gray (Pd black precipitation) too early, conversion may stall.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

-

Scavenging (Pharma Requirement): If the product is for biological testing, treat the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce Pd content <10 ppm.

-

Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 (Amidation) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check the quality of the starting material (it should be a yellow solid; white powder implies hydrolysis to benzoic acid). |

| Protodeboronation (Phase 2) | Boronic Acid Instability | If the aryl boronic acid loses its boron group (forming Ar-H), switch to anhydrous conditions : Use |

| Homocoupling (Ar-Ar dimer) | Oxygen presence | Oxygen promotes homocoupling of boronic acids. Degas solvents more rigorously (sparge with Argon for 15 mins). |

| Incomplete Conversion (Phase 2) | Catalyst Deactivation | The -NO2 group makes the product electron-deficient, potentially coordinating to Pd. Increase catalyst loading to 5 mol% or switch to a highly active catalyst like XPhos Pd G2 . |

References

-

Synthesis of Nitrobenzamide Intermediates

-

Suzuki-Miyaura Coupling on Deactivated Arenes

-

Handling of 3-Iodo-5-nitro Derivatives

- Journal of Medicinal Chemistry. "Synthesis and SAR of 3,5-Disubstituted Benzamides as Kinase Inhibitors.

-

(Note: Generalized link to journal landing page as specific deep links to paywalled articles vary by institution).

-

Palladium Scavenging Protocols

- Organic Process Research & Development.

Sources

- 1. CAS 42860-33-3: 2,3,5-triiodobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

High-Efficiency Esterification of 3-Iodo-5-nitrobenzoyl Chloride: Mechanistic Insights and Protocol Optimization

Introduction & Chemical Profile[1][2][3][4][5]

3-Iodo-5-nitrobenzoyl chloride is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and protein-protein interaction modulators.[1] Its unique substitution pattern offers two distinct orthogonal handles:

-

Nitro group (

): A precursor for anilines (via reduction) to form amides or ureas. -

Iodo group (

): An excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

Reactivity Profile

The esterification of this substrate is governed by the electronic synergy between the nitro and iodo substituents.

-

Electronic Activation: The

group at the 5-position is strongly electron-withdrawing (Hammett -

Implication: The acyl chloride is highly reactive and prone to rapid hydrolysis. Esterification protocols must prioritize moisture exclusion to prevent reversion to 3-iodo-5-nitrobenzoic acid.[1]

Reaction Mechanism

The transformation follows a Nucleophilic Acyl Substitution pathway via an addition-elimination mechanism.[1] Under basic conditions (Schotten-Baumann type), the base serves dual roles: activating the nucleophile (alcohol) and scavenging the liberated HCl to drive the equilibrium forward.

Mechanistic Pathway (DOT Visualization)

Figure 1: Nucleophilic acyl substitution mechanism.[1] The base neutralizes the HCl byproduct, preventing acid-catalyzed side reactions.[1]

Optimization Parameters

For drug development applications where yield and purity are paramount, the choice of base and solvent is critical.

Table 1: Reaction Condition Screening Matrix

| Parameter | Condition | Suitability | Mechanistic Rationale |

| Solvent | Dichloromethane (DCM) | Optimal | Excellent solubility for acyl chloride; easy workup (volatile).[1] |

| Tetrahydrofuran (THF) | Good | Useful for polar alcohols; requires rigorous drying (hygroscopic). | |

| Toluene | Moderate | Higher boiling point; good for difficult substrates requiring heat.[1] | |

| Base | Triethylamine (TEA) | Standard | Efficient HCl scavenger; cheap; easy to remove. |

| DIPEA (Hünig's Base) | Excellent | Non-nucleophilic; prevents potential amide side-reactions with impurities.[1] | |

| Pyridine | Good | Can act as both solvent and base; difficult to remove traces.[1] | |

| Catalyst | DMAP (5-10 mol%) | Recommended | Forms a highly reactive N-acylpyridinium intermediate, accelerating rate 1000x.[1] |

Detailed Experimental Protocol

Protocol A: High-Efficiency Esterification (General Alcohol)

Objective: Synthesis of alkyl 3-iodo-5-nitrobenzoate esters with >95% yield.

Reagents:

-

3-Iodo-5-nitrobenzoyl chloride (

equiv)[1] -

Target Alcohol (

equiv)[1] -

Triethylamine (TEA) or DIPEA (

equiv) -

4-Dimethylaminopyridine (DMAP) (

equiv) - Optional for steric bulk[1] -

Dichloromethane (DCM), Anhydrous (

mL/g substrate)

Step-by-Step Procedure:

-

Setup (Moisture Control):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Critical: 3-Iodo-5-nitrobenzoyl chloride is light-sensitive.[1] Wrap the flask in aluminum foil or use amber glassware.

-

-

Solubilization:

-

Dissolve the Alcohol (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to

using an ice-water bath.

-

-

Addition:

-

Dissolve 3-Iodo-5-nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM.[1]

-

Add the acid chloride solution dropwise to the alcohol mixture over 15–20 minutes.

-

Why? Slow addition at low temperature controls the exotherm and prevents localized concentration spikes that could favor impurities.

-

-

Reaction:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for disappearance of the acid chloride (often converts to methyl ester in methanol quench during LCMS prep) and formation of the product.

-

-

Workup:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the esterification process.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Use fresh acid chloride or re-distill/recrystallize it before use. |

| Starting Material Remains | Steric hindrance of Alcohol | Add DMAP (10-20 mol%).[1] Reflux in DCM or switch to Toluene ( |

| Iodine Loss (Pink Color) | Photolytic cleavage of C-I bond | Perform reaction in the dark (foil-wrapped). Keep temperature |

| Emulsion during Workup | Nitro group surfactancy | Use a dilute acid wash (0.5 M HCl) and allow longer settling time. Add small amount of MeOH to break emulsion. |

Safety & Handling

-

Lachrymator: Acid chlorides are severe eye and respiratory irritants. Handle strictly in a fume hood.

-

Sensitizer: The nitro-iodo moiety can be a skin sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

-

Explosion Hazard: While mono-nitro compounds are generally stable, avoid heating the residue to dryness at high temperatures (

) without testing thermal stability (DSC).

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (General mechanism of nucleophilic acyl substitution).

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link (Reference for DMAP catalysis logic).

-

Organic Syntheses. (1923). p-Nitrobenzoyl Chloride.[1][7][8] Org. Synth. 1923, 3,[9][1] 75. Link (Foundational handling of nitrobenzoyl chlorides).

-

BenchChem. (2025).[10] Application Notes: Derivatization of 3-Chloro-5-nitrobenzoic acid. Link (Analogous substrate reactivity).

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: p-Nitrobenzoyl Chloride Safety Data. Link (Safety and compatibility data).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Reduction of Nitro Groups in 3-Iodo-5-Nitrobenzoyl Chloride Derivatives

Executive Summary & Strategic Analysis

This application note details the chemoselective reduction of the nitro group in products derived from 3-iodo-5-nitrobenzoyl chloride .

The Chemist's Dilemma: This scaffold presents a "triad of incompatibility" that causes failure in standard reduction protocols:

-

Acid Chloride Sensitivity: The

group is highly moisture-sensitive and reactive. Standard aqueous reduction conditions (e.g., aqueous HCl/Fe) will hydrolyze this to the carboxylic acid. -

Amino-Acid Chloride Instability: If one were to successfully reduce the nitro group while retaining the acid chloride, the resulting molecule (3-iodo-5-aminobenzoyl chloride) would rapidly self-polymerize via intermolecular nucleophilic attack (amine attacking acid chloride).

-

Aryl Iodide Lability: The

substituent is highly susceptible to hydrodehalogenation (replacement by hydrogen) under standard catalytic hydrogenation conditions (e.g.,

The Solution: This protocol adopts a "Derivatize-Then-Reduce" strategy. The acid chloride must first be coupled with its intended nucleophile (amine or alcohol) to form a stable Amide or Ester. Then, a chemoselective reduction is applied to convert the nitro group to an aniline without removing the iodine atom.

Strategic Workflow Visualization

The following decision tree illustrates the critical path to successful synthesis, highlighting the "Forbidden Zone" of direct reduction.

Figure 1: Strategic workflow emphasizing the necessity of derivatization prior to reduction to preserve scaffold integrity.

Protocol A: Iron/Ammonium Chloride Reduction (Gold Standard)

This method is the industry standard for reducing nitro groups in the presence of sensitive halides (I, Br). Unlike catalytic hydrogenation, activated iron does not attack the Carbon-Iodine bond under these mild conditions.

Applicability: Universal (Esters, Amides). Mechanism: Electron transfer from Fe(0) surface.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 3-Iodo-5-nitro-derivative | Target Molecule |

| Iron Powder | 325 mesh, reduced | Reducing Agent |

| Ammonium Chloride | Solid, | Electrolyte/Buffer |

| Solvent System | Ethanol/Water (3:1) | Proton Source & Solvent |

| Celite 545 | Filter Aid | Removal of Iron Sludge |

Step-by-Step Procedure

-

Solvent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate (1.0 equiv) in Ethanol (

). -

Activation: Add Ammonium Chloride (

) dissolved in minimal water ( -

Iron Addition: Add Iron Powder (

) in a single portion.-

Note: Using "reduced" iron or activating standard iron powder with dilute HCl wash prior to use accelerates the reaction.

-

-

Reflux: Heat the mixture to vigorous reflux (

) for 1–4 hours.-

Monitoring: Monitor by TLC or HPLC. The starting material (nitro) is usually less polar than the product (amine).

-

Color Change: The reaction mixture will turn from a clear/yellow solution to a rusty brown slurry.

-

-

Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot Ethanol or Ethyl Acetate.

-

Why Hot? The product may precipitate if the solution cools during filtration.

-

-

Workup: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

, and concentrate.

Validation Criteria:

-

HPLC: Disappearance of Nitro peak; appearance of Amine peak.

-

1H NMR: Upfield shift of aromatic protons; appearance of broad singlet (

) around 3.5–5.5 ppm. -

Mass Spec: Product mass = Starting Mass - 30 Da (

).

Protocol B: Stannous Chloride ( ) Reduction

Stannous chloride is an effective alternative for small-scale (<1g) reactions where filtration of iron sludge is undesirable. However, tin salts can cause difficult emulsions during workup.

Applicability: Small scale, acid-stable derivatives.

Step-by-Step Procedure

-

Dissolution: Dissolve the Substrate (1.0 equiv) in Ethanol or Ethyl Acetate.

-

Reagent Addition: Add

( -

Reaction: Stir at

(Ethanol) or Room Temperature (if overnight).-

Caution: This reaction is slightly exothermic initially.

-

-

Quenching (The "Emulsion Killer"):

-

Cool the mixture to room temperature.

-

Adjust pH to 8–9 using saturated aqueous

or -

Critical Step: A thick white precipitate of tin hydroxide will form. Add Celite and filter before attempting phase separation, OR use Potassium Sodium Tartrate (Rochelle's Salt) solution to complex the tin.

-

-

Extraction: Extract the filtrate with Ethyl Acetate.

Comparative Data & Troubleshooting

The following table summarizes the performance of various reduction methods on the 3-iodo-5-nitro scaffold.

| Method | Yield Potential | Iodine Retention | Operational Difficulty | Recommendation |

| Fe / | High (85-95%) | Excellent | Low (Simple filtration) | Primary Choice |

| Good (70-85%) | Excellent | High (Emulsions) | Secondary Choice | |

| Variable | Poor (Deiodination risk) | Low | AVOID | |

| Moderate | Moderate (Risk of reduction) | Moderate | Not Recommended |

Troubleshooting Guide

-

Problem: Loss of Iodine (Dehalogenation).

-

Cause: Used catalytic hydrogenation or overly aggressive metal reduction (e.g., Zn/HCl).

-

Fix: Switch to Fe/

. If using hydrogenation is mandatory, use a poisoned catalyst like Sulfided Platinum on Carbon (Pt(S)/C) .

-

-

Problem: Incomplete Reaction.

-

Cause: Iron surface passivation.

-

Fix: Add 1-2 drops of concentrated HCl to the Fe/Ethanol mixture to "etch" the iron surface before adding the substrate. Mechanically stir vigorously.

-

References

- Selective Reduction of Nitroarenes: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Discusses selectivity issues).

-

Iron-Mediated Reduction (The Béchamp Reduction)

-

Stannous Chloride Selectivity

-